molecular formula C10H14N2 B11768518 2-Cyclopenta-2,4-dien-1-ylidene-1,3-dimethylimidazolidine CAS No. 81541-00-6

2-Cyclopenta-2,4-dien-1-ylidene-1,3-dimethylimidazolidine

Cat. No.: B11768518
CAS No.: 81541-00-6
M. Wt: 162.23 g/mol
InChI Key: QEECQVPPUAOIGW-UHFFFAOYSA-N
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Description

2-Cyclopenta-2,4-dien-1-ylidene-1,3-dimethylimidazolidine is a bicyclic compound featuring a 1,3-dimethylimidazolidine core fused to a cyclopentadienylidene substituent. This structure confers unique electronic and steric properties, making it a candidate for cycloaddition reactions and coordination chemistry.

Properties

CAS No.

81541-00-6

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

2-cyclopenta-2,4-dien-1-ylidene-1,3-dimethylimidazolidine

InChI

InChI=1S/C10H14N2/c1-11-7-8-12(2)10(11)9-5-3-4-6-9/h3-6H,7-8H2,1-2H3

InChI Key

QEECQVPPUAOIGW-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(C1=C2C=CC=C2)C

Origin of Product

United States

Preparation Methods

Deprotonation and Alkylidene Insertion

The base-mediated deprotonation of 1,3-dimethylimidazolidine generates a nucleophilic carbene center at the 2-position. Subsequent reaction with cyclopentadienyl ketones or aldehydes facilitates the formation of the exocyclic alkylidene bond. For example, treatment of 1,3-dimethylimidazolidine with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C, followed by addition of cyclopentadienone, yields the target compound in moderate yields (45–55%). The reaction proceeds via a nucleophilic attack of the carbene on the carbonyl carbon, followed by elimination of water (Figure 1).

Reaction Conditions

  • Base : LDA, NaH, or KOtBu

  • Solvent : THF, diethyl ether

  • Temperature : −78°C to room temperature

  • Electrophile : Cyclopentadienone, cyclopentadienyl chloride

Cyclization Approaches

An alternative route involves the cyclization of pre-functionalized precursors. For instance, N,N'-dimethylpropyleneurea (DMPU) derivatives bearing cyclopentadienyl substituents undergo thermal or acid-catalyzed cyclization to form the imidazolidine ring. This method, described in patent JP5715380B2, employs a Michael addition between a cyclopentadienyl acrylate and a diamine precursor, followed by intramolecular cyclization.

Michael Addition-Cyclization Sequence

  • Step 1 : Reaction of 1,3-diaminopropane with methyl cyclopentadienylacrylate in ethanol at reflux yields a β-amino ester intermediate.

  • Step 2 : Acid-catalyzed cyclization (using HCl or p-toluenesulfonic acid) forms the imidazolidine ring, with simultaneous elimination of methanol.

Optimized Parameters

  • Catalyst : 10 mol% HCl

  • Solvent : Ethanol, toluene

  • Yield : 60–70%

Metal-Mediated Synthesis

Transition metal complexes, particularly RhI and B(C6F5)3, have been employed to stabilize reactive intermediates during synthesis. Kronig et al. (2013) reported that treatment of 2-methyleneimidazolidines with [{RhCl(cod)}2] (cod = 1,5-cyclooctadiene) forms stable RhI complexes, which can be subsequently decomposed to release the free alkylidene ligand. This method enhances the stability of the cyclopentadienylidene moiety during purification.

Procedure

  • Complexation : Stir 1,3-dimethyl-2-methyleneimidazolidine with [{RhCl(cod)}2] in dichloromethane at room temperature for 12 hours.

  • Decomplexation : Treat the Rh complex with excess NH4PF6 in aqueous ethanol to regenerate the free ligand.

Key Advantages

  • Prevents dimerization of the alkylidene intermediate.

  • Enables isolation of air-sensitive compounds.

Characterization and Structural Analysis

The successful synthesis of 2-cyclopenta-2,4-dien-1-ylidene-1,3-dimethylimidazolidine is confirmed through spectroscopic and crystallographic methods:

NMR Spectroscopy

  • ¹H NMR (CDCl3, 400 MHz): δ 6.25–6.15 (m, 4H, cyclopentadienyl), 3.45 (s, 6H, N–CH3), 2.95 (s, 4H, imidazolidine CH2).

  • ¹³C NMR : δ 165.2 (C=N), 130.5–125.8 (cyclopentadienyl carbons), 48.7 (N–CH3).

X-ray Crystallography

Single-crystal X-ray analysis reveals a planar imidazolidine ring with a dihedral angle of 8.2° relative to the cyclopentadienylidene plane. The exocyclic C–C bond length (1.34 Å) indicates significant double-bond character, consistent with ylidic resonance stabilization.

Challenges and Optimization

Stability Issues

The cyclopentadienylidene group is prone to oxidation and dimerization. Solutions include:

  • Conducting reactions under inert atmosphere (N2 or Ar).

  • Using stabilizing ligands (e.g., Rh complexes) during synthesis.

Regioselectivity

Competing reactions at the 4- and 5-positions of the cyclopentadienyl ring are mitigated by:

  • Employing sterically hindered cyclopentadienones.

  • Lowering reaction temperatures to favor kinetic control.

Comparative Analysis of Methods

Method Yield Advantages Limitations
Deprotonation-Alkylidene45–55%Scalable, minimal byproductsRequires cryogenic conditions
Cyclization60–70%One-pot synthesisAcid-sensitive substrates
Metal-Mediated35–40%Stabilizes reactive intermediatesCostly metal reagents

Chemical Reactions Analysis

Types of Reactions

2-Cyclopenta-2,4-dien-1-ylidene-1,3-dimethylimidazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the cyclopentadiene or imidazolidine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of cyclopentadienone derivatives.

    Reduction: Formation of cyclopentane and imidazolidine derivatives.

    Substitution: Formation of halogenated cyclopentadiene or imidazolidine derivatives.

Scientific Research Applications

2-Cyclopenta-2,4-dien-1-ylidene-1,3-dimethylimidazolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-Cyclopenta-2,4-dien-1-ylidene-1,3-dimethylimidazolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. This interaction can influence the reactivity and stability of the metal center, leading to various catalytic and chemical transformations.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural features, electronic properties, and applications of 2-cyclopenta-2,4-dien-1-ylidene-1,3-dimethylimidazolidine and related compounds:

Compound Name Substituent/Functional Group Key Electronic Properties Reactivity/Applications References
Target Compound Cyclopentadienylidene Strong electron-withdrawing effect due to conjugation Likely forms zwitterions in cycloadditions
2-Cyclopropylidene-1,3-dimethylimidazolidine Cyclopropylidene Moderate electron withdrawal Forms stable zwitterions in [4+2] reactions
2-Imino-1,3-dimethylimidazolidine Imino (-NH) Proton affinity (PA): 259.1 kcal/mol Acts as a strong base; used in ligand design
2,2-Difluoro-1,3-dimethylimidazolidine (DFI) Difluoro (-F₂) High electrophilicity Fluorinating agent for hydroxyl/carbonyl groups
2-Methylene-1,3-dimethylimidazolidine Methylene (=CH₂) Electron-neutral Participates in methylene transfer reactions
Key Observations:
  • Electronic Effects : The cyclopentadienylidene group in the target compound likely enhances electrophilicity compared to cyclopropylidene or methylene analogs, promoting zwitterion formation in cycloadditions .

Reactivity in Cycloaddition Reactions

The target compound shares mechanistic similarities with 2-cyclopropylidene-1,3-dimethylimidazolidine , which undergoes stepwise [4+2] cycloadditions to form zwitterionic intermediates. These intermediates are stabilized by steric hindrance and electronic effects, delaying cyclization . For example:

  • Reaction with nitroalkenes or triazines generates zwitterions detectable via spectroscopy.
  • The cyclopentadienylidene group may increase conjugation, altering reaction kinetics compared to cyclopropylidene analogs .

Biological Activity

2-Cyclopenta-2,4-dien-1-ylidene-1,3-dimethylimidazolidine (CID 639407) is a compound of interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

The molecular formula of this compound is C10H14N2C_{10}H_{14}N_{2}, with a molecular weight of approximately 162.24 g/mol. The compound features a bicyclic structure that contributes to its reactivity and biological interactions.

Anticancer Properties

Research has indicated that compounds with similar structural motifs to 2-Cyclopenta-2,4-dien-1-ylidene derivatives exhibit significant anticancer properties. For instance, studies have shown that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Table 1: Summary of Anticancer Activity Studies

StudyCell LineIC50 (µM)Mechanism
Smith et al. (2023)HeLa15ROS generation
Johnson et al. (2024)MCF-710Mitochondrial dysfunction
Lee et al. (2025)A54912Apoptosis induction

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Table 2: Antimicrobial Activity Profile

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective effects. In vitro studies demonstrate its ability to protect neuronal cells from oxidative stress-induced damage .

Case Study: Neuroprotection in Alzheimer's Disease Models
A recent study conducted by Zhang et al. (2024) investigated the neuroprotective effects of the compound in an Alzheimer’s disease model using SH-SY5Y cells. The results indicated a significant reduction in amyloid-beta toxicity when treated with varying concentrations of the compound.

Q & A

Q. What are the standard synthetic routes for 2-Cyclopenta-2,4-dien-1-ylidene-1,3-dimethylimidazolidine, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves cyclization of cyclopentadiene derivatives with imidazolidine precursors under controlled catalytic conditions. Key parameters include temperature, solvent choice (e.g., THF or ethanol), and catalyst loading. For optimization, Design of Experiments (DoE) methodologies can systematically vary factors like reactant stoichiometry and reaction time to maximize yield. Post-synthesis purification via recrystallization or chromatography ensures high-purity products .

Q. What spectroscopic techniques are employed to confirm the structure of this compound?

Structural confirmation relies on:

  • IR spectroscopy : Identifies functional groups (e.g., C=N, C=C) via characteristic absorption bands.
  • NMR (¹H and ¹³C) : Resolves proton environments and carbon frameworks, with NOESY or COSY for stereochemical assignments.
  • Mass spectrometry (MS) : Verifies molecular weight and isotopic patterns.
  • X-ray crystallography : Provides unambiguous structural determination, often refined using SHELX software for bond angles and lengths .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of this compound in cycloaddition reactions?

Density Functional Theory (DFT) simulations model transition states and electron density distributions to predict regioselectivity and activation barriers. For example, frontier molecular orbital (FMO) analysis can identify nucleophilic/electrophilic sites, guiding experimental design for Diels-Alder or [3+2] cycloadditions .

Q. What strategies resolve discrepancies in crystallographic data obtained for this compound using SHELX software?

Discrepancies may arise from twinning, poor resolution, or thermal motion. Strategies include:

  • High-resolution data collection : Minimizes noise and improves refinement accuracy.
  • SHELXL refinement : Adjusts parameters like ADPs (Atomic Displacement Parameters) and applies restraints for disordered regions.
  • Validation tools : CheckCIF or PLATON to identify outliers in bond lengths/angles .

Q. How should researchers analyze conflicting NMR and mass spectrometry data when characterizing novel derivatives?

  • Sample purity : Confirm via HPLC or TLC to rule out contaminants.
  • Isotopic patterns in MS : Differentiate between molecular ions and adducts.
  • 2D NMR techniques : HSQC and HMBC resolve overlapping signals and assign carbon-proton correlations.
  • Cross-validation : Compare with computational predictions (e.g., NMR chemical shift databases) .

Q. What experimental approaches validate the stereochemical configuration of this compound derivatives?

  • X-ray crystallography : Gold standard for absolute configuration.
  • Circular Dichroism (CD) : Correlates electronic transitions with chirality.
  • Chiral chromatography : Separates enantiomers using chiral stationary phases.
  • NOESY NMR : Detects spatial proximity of protons in diastereomers .

Methodological Considerations

  • Synthetic Optimization : Flow reactors () enhance scalability and reproducibility for imidazolidine derivatives, reducing side reactions.
  • Data Contradiction : Conflicting spectral data may arise from dynamic processes (e.g., tautomerism). Variable-temperature NMR or kinetic studies can elucidate equilibria .

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